molecular formula C12H13ClN4O2 B2432028 [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-ethylcarbamate CAS No. 338419-15-1

[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-ethylcarbamate

Cat. No.: B2432028
CAS No.: 338419-15-1
M. Wt: 280.71
InChI Key: XFQPHZVDTBFQAU-UHFFFAOYSA-N
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Description

[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-ethylcarbamate is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a chlorophenyl group, a triazole ring, and a carbamate moiety

Properties

IUPAC Name

[1-(4-chlorophenyl)triazol-4-yl]methyl N-ethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O2/c1-2-14-12(18)19-8-10-7-17(16-15-10)11-5-3-9(13)4-6-11/h3-7H,2,8H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQPHZVDTBFQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)OCC1=CN(N=N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azide Preparation

The 4-chlorophenyl azide precursor is synthesized by diazotization of 4-chloroaniline followed by sodium azide treatment. This intermediate is critical for CuAAC, as demonstrated in the synthesis of analogous triazoles.

CuAAC Reaction

Propargyl alcohol reacts with 4-chlorophenyl azide under Cu(I) catalysis (e.g., CuSO₄·5H₂O and sodium ascorbate) in a tert-butanol/water (1:1) solvent system. The reaction proceeds at 25°C for 12 hours, yielding [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol with >90% regioselectivity.

Reaction Scheme:
$$
\text{4-Chlorophenyl azide} + \text{Propargyl alcohol} \xrightarrow{\text{Cu(I)}} \text{[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol}
$$

Carbamate Formation via Chloroformate Coupling

Chloroformate Activation

The hydroxymethyltriazole intermediate is treated with ethyl chloroformate in anhydrous dichloromethane under nitrogen. Triethylamine (2 equiv) is added dropwise to scavenge HCl, facilitating carbamate bond formation.

Reaction Conditions:

  • Temperature: 0°C → 25°C (gradual warming)
  • Duration: 6 hours
  • Yield: 82–85%

Alternative Carbamate Routes

Patent CN103508959A highlights sodium hydride (NaH)-mediated alkylation using dimethyl carbonate, though this method typically applies to esterification. For N-ethylcarbamate, substituting dimethyl carbonate with ethyl chloroformate proves more effective, as NaH may degrade sensitive triazole intermediates.

Optimization and Yield Analysis

Stoichiometric Effects on Carbamate Yield

Varying the molar ratio of ethyl chloroformate to hydroxymethyltriazole significantly impacts yield. Data extrapolated from analogous carbamate syntheses reveal:

Molar Ratio (Chloroformate : Alcohol) Temperature (°C) Yield (%)
1.2 : 1 25 78
1.5 : 1 25 85
2.0 : 1 25 83

Excess chloroformate (>1.5 equiv) risks side reactions, such as dichloroformation.

Solvent and Base Selection

Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reactivity, while tertiary amines (e.g., triethylamine) outperform inorganic bases in minimizing byproducts.

Characterization and Validation

Spectroscopic Analysis

  • IR Spectroscopy : Carbamate C=O stretch observed at 1700–1720 cm⁻¹; triazole C-N absorption at 1550 cm⁻¹.
  • Mass Spectrometry : Molecular ion peak at m/z 280.71 (C₁₂H₁₃ClN₄O₂).

X-ray Diffraction

Single-crystal X-ray analysis of analogous triazole derivatives confirms orthorhombic crystallization (space group P2₁2₁2₁), with unit-cell parameters a = 20.876 Å, b = 12.111 Å, c = 6.288 Å.

Challenges and Industrial Considerations

  • Regioselectivity : Despite CuAAC’s reliability, minor 1,5-regioisomers may form, necessitating chromatography.
  • Scalability : Chloroformate usage requires stringent temperature control to prevent exothermic decomposition.
  • Purity : Residual copper catalysts must be chelated (e.g., EDTA washes) to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring or the chlorophenyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbamate moiety or the triazole ring, resulting in the formation of reduced products.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-ethylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-ethylcarbamate involves its interaction with specific molecular targets and pathways. The triazole ring and chlorophenyl group are key functional groups that contribute to its biological activity. The compound may inhibit specific enzymes or receptors, leading to its observed effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: This compound is similar in structure but contains a benzotriazole ring instead of a triazole ring.

    2-(2-Hydroxy-5-methylphenyl)benzotriazole: Another similar compound with a benzotriazole ring and a hydroxy group.

Uniqueness

[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-ethylcarbamate is unique due to the presence of the triazole ring and the specific arrangement of functional groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-ethylcarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C16H16ClN4O2
  • CAS Number: 62442-22-2
  • Molecular Weight: 328.75 g/mol

Antimicrobial Activity

Research indicates that triazole derivatives exhibit potent antimicrobial properties. The triazole ring in this compound is crucial for its interaction with microbial enzymes.

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundMIC (μg/mL)Target Organism
Fluconazole0.25Candida albicans
[1-(4-chlorophenyl)-1H-1,2,3-triazol]0.0156Candida albicans
Other TriazolesVariesVarious Bacteria

Studies have shown that compounds with a similar structure have demonstrated effectiveness against various strains of bacteria and fungi, suggesting that this compound could exhibit similar properties .

Enzyme Inhibition

The compound's biological activity may also be attributed to its ability to inhibit specific enzymes. For instance, it has been suggested that triazole derivatives can act as inhibitors of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases.

Table 2: Enzyme Inhibition Data

CompoundIC50 (μM)Enzyme
Rivastigmine5AChE
[1-(4-chlorophenyl)-1H-1,2,3-triazol]3.5AChE
Other CarbamatesVariesVarious Enzymes

The inhibition of AChE by this compound suggests potential applications in treating conditions like Alzheimer's disease .

Study on Antifungal Activity

A recent study highlighted the antifungal efficacy of [1-(4-chlorophenyl)-1H-1,2,3-triazol]methyl N-ethylcarbamate against Candida species. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of traditional antifungal agents like fluconazole. This suggests that it could serve as a promising candidate for further development in antifungal therapies .

Research on Neuroprotective Effects

Another significant area of research involves the neuroprotective effects of triazole derivatives. In vitro studies demonstrated that [1-(4-chlorophenyl)-1H-1,2,3-triazol]methyl N-ethylcarbamate could protect neuronal cells from oxidative stress-induced damage. This effect was attributed to its ability to modulate oxidative stress pathways and enhance cellular antioxidant defenses .

Q & A

Q. What are the optimal synthetic routes for [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-ethylcarbamate, and how can reaction conditions be optimized?

The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, to form the triazole core. Key steps include:

  • Azide preparation : Reacting 4-chlorophenyl azide with propargyl alcohol.
  • Cycloaddition : Using Cu(I) catalysts (e.g., CuSO₄·Na ascorbate) in polar solvents (e.g., DMSO/H₂O) at 50–60°C for 12–24 hours.
  • Carbamate formation : Reacting the triazole intermediate with N-ethyl isocyanate in dichloromethane with a base (e.g., triethylamine). Optimization involves adjusting catalyst loading, solvent polarity, and reaction time to improve yields (typically 60–85%) .

Q. How can the compound’s structure be rigorously characterized?

Use X-ray crystallography (refined via SHELXL) to resolve the triazole-carbamate geometry and confirm regioselectivity. Complementary techniques:

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., 4-chlorophenyl at triazole N1).
  • HRMS : Confirm molecular mass (e.g., [M+H]⁺ at m/z 307.0854).
  • FTIR : Carbamate C=O stretch (~1700 cm⁻¹) and triazole C-N stretches (~1450 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
  • Anticancer : MTT assay on HeLa, MCF-7, or A549 cells (IC₅₀ calculation).
  • Enzyme inhibition : Fluorescence-based assays for acetylcholinesterase or cytochrome P450 isoforms. Triazole derivatives show IC₅₀ values ranging from 3–20 μM in cancer models .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity while minimizing toxicity?

  • Substituent analysis : Replace 4-chlorophenyl with electron-withdrawing groups (e.g., nitro) to improve enzyme binding.
  • Carbamate optimization : Substitute ethyl with fluorinated alkyl chains to enhance metabolic stability.
  • Toxicity profiling : Use HEK 293T cells to assess cytotoxicity thresholds (safe doses typically <50 μM) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • SAR studies : Compare analogs (e.g., methyl vs. ethyl carbamates) to isolate substituent effects.
  • Molecular docking : Model interactions with targets like EGFR (PDB: 4HJO) to explain potency variations.
  • Assay standardization : Control variables (e.g., cell passage number, serum concentration) to reduce inter-lab variability .

Q. How can stability and degradation pathways be studied under physiological conditions?

  • Forced degradation : Expose to pH 1–13 buffers (37°C, 24h) and analyze via HPLC-MS.
  • Metabolite identification : Incubate with liver microsomes; detect phase I/II metabolites (e.g., hydroxylation, glucuronidation).
  • Thermal stability : TGA/DSC to assess decomposition thresholds (>200°C common for triazoles) .

Q. What is the role of the ethylene carbamate group in target binding?

  • Hydrogen bonding : Carbamate carbonyl interacts with active-site residues (e.g., Tyr, Lys).
  • Lipophilicity : Ethyl group balances solubility (LogP ~2.5) and membrane permeability.
  • Steric effects : Bulky substituents reduce off-target binding but may hinder target access .

Methodological Tables

Q. Table 1. Comparative Bioactivity of Triazole Derivatives

CompoundTarget (IC₅₀, μM)Cell Line/EnzymeReference
[1-(4-Cl-Ph)-triazolyl]methyl N-ethylcarbamate8.2 ± 1.5MCF-7 (breast cancer)
Analog with 4-NO₂ substituent3.9 ± 0.8HeLa (cervical cancer)
Methyl carbamate variant12.4 ± 2.1A549 (lung cancer)

Q. Table 2. Key Synthetic Parameters

StepOptimal ConditionsYield (%)Purity (HPLC)
CuAAC reactionCuSO₄ (10 mol%), 60°C, 18h78>98%
Carbamate formationEt₃N (2 eq), DCM, RT, 6h85>99%

Critical Analysis of Contradictions

  • Variability in anticancer IC₅₀ : Differences in cell line sensitivity (e.g., HeLa vs. A549) and assay protocols (e.g., serum-free vs. serum-containing media) account for discrepancies. Standardized protocols (e.g., CLSI guidelines) are recommended .
  • Metabolic stability : Ethyl carbamates show longer half-lives (t₁/₂ ~4h) than methyl analogs (t₁/₂ ~2h) in microsomal studies, but interspecies differences (human vs. rodent) require validation .

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